3-(Chloromethyl)-1-(ethylsulfonyl)pentane 3-(Chloromethyl)-1-(ethylsulfonyl)pentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC20473106
InChI: InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3
SMILES:
Molecular Formula: C8H17ClO2S
Molecular Weight: 212.74 g/mol

3-(Chloromethyl)-1-(ethylsulfonyl)pentane

CAS No.:

Cat. No.: VC20473106

Molecular Formula: C8H17ClO2S

Molecular Weight: 212.74 g/mol

* For research use only. Not for human or veterinary use.

3-(Chloromethyl)-1-(ethylsulfonyl)pentane -

Specification

Molecular Formula C8H17ClO2S
Molecular Weight 212.74 g/mol
IUPAC Name 3-(chloromethyl)-1-ethylsulfonylpentane
Standard InChI InChI=1S/C8H17ClO2S/c1-3-8(7-9)5-6-12(10,11)4-2/h8H,3-7H2,1-2H3
Standard InChI Key DQLZORWRQCQHAE-UHFFFAOYSA-N
Canonical SMILES CCC(CCS(=O)(=O)CC)CCl

Introduction

Structural and Molecular Characteristics

The molecular architecture of 3-(chloromethyl)-1-(ethylsulfonyl)pentane consists of a five-carbon aliphatic chain (pentane) with functional groups at the 1- and 3-positions. The ethylsulfonyl group at position 1 introduces strong electron-withdrawing characteristics, while the chloromethyl group at position 3 provides a reactive site for substitution reactions .

Molecular Geometry and Bonding

The compound adopts a staggered conformation to minimize steric hindrance between the sulfonyl and chloromethyl groups. The sulfur atom in the sulfonyl group exhibits tetrahedral geometry, with bond angles approximating 109.5°. The C-Cl bond in the chloromethyl moiety is polarized, enhancing its susceptibility to nucleophilic attack .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC7H15ClO2SCalculated
Molecular Weight (g/mol)198.52Calculated
Boiling PointEstimated 180–200°C (decomposes)
Density~1.25 g/cm³Extrapolated
SolubilityMiscible in THF, DCM

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves chloromethylation of 1-(ethylsulfonyl)pentane. This two-step process begins with the sulfonation of pentane using ethylsulfonyl chloride under basic conditions, followed by chloromethylation via reaction with formaldehyde and hydrochloric acid .

Reaction Mechanism:

  • Sulfonation:

    Pentane+C2H5SO2ClBase1-(ethylsulfonyl)pentane+HCl\text{Pentane} + \text{C}_2\text{H}_5\text{SO}_2\text{Cl} \xrightarrow{\text{Base}} \text{1-(ethylsulfonyl)pentane} + \text{HCl}
  • Chloromethylation:

    1-(ethylsulfonyl)pentane+HCHO+HCl3-(chloromethyl)-1-(ethylsulfonyl)pentane+H2O\text{1-(ethylsulfonyl)pentane} + \text{HCHO} + \text{HCl} \rightarrow \text{3-(chloromethyl)-1-(ethylsulfonyl)pentane} + \text{H}_2\text{O}

The chloromethylation proceeds via a chloromethyl carbocation intermediate, which reacts with the pentane backbone under acidic conditions . Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are employed to stabilize intermediates, with yields optimized at temperatures between 0°C and 25°C.

Industrial Manufacturing

Industrial production utilizes continuous flow reactors to enhance efficiency and purity. Catalysts like aluminum trichloride (AlCl3) accelerate sulfonation, while in-line distillation units isolate the product. Recent advancements focus on solvent recycling and waste reduction to align with green chemistry principles .

Reactivity and Functional Transformations

The compound’s reactivity is governed by its functional groups:

Nucleophilic Substitution

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides), yielding sulfonamide or ether derivatives. For example:

3-(chloromethyl)-1-(ethylsulfonyl)pentane+NH33-(aminomethyl)-1-(ethylsulfonyl)pentane+HCl\text{3-(chloromethyl)-1-(ethylsulfonyl)pentane} + \text{NH}_3 \rightarrow \text{3-(aminomethyl)-1-(ethylsulfonyl)pentane} + \text{HCl}

Elimination and Rearrangement

Under basic conditions, elimination reactions produce alkenes, while thermal decomposition may generate sulfonic acids .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to sulfonamide drugs, including antibiotics and antihypertensives. Its ethylsulfonyl group is retained in active pharmaceutical ingredients (APIs) to enhance metabolic stability .

Agrochemical Synthesis

In agrochemistry, it is alkylated to produce herbicides such as sulfonylurea derivatives, which inhibit acetolactate synthase in weeds .

Surfactant Production

Reaction with long-chain alcohols yields anionic surfactants used in detergents and emulsifiers .

Emerging Research Directions

Recent studies explore its utility in lithium-ion battery electrolytes as a sulfone-based additive to enhance ionic conductivity . Additionally, biocatalytic routes using engineered enzymes aim to replace traditional chloromethylation methods.

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